molecular formula C10H10F3NO2 B8384749 Methyl2-(2,3,4-trifluoroanilino)propionate

Methyl2-(2,3,4-trifluoroanilino)propionate

Cat. No.: B8384749
M. Wt: 233.19 g/mol
InChI Key: KFRVJRFFUAQQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(2,3,4-trifluoroanilino)propionate is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-(2,3,4-trifluoroanilino)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-5(10(15)16-2)14-7-4-3-6(11)8(12)9(7)13/h3-5,14H,1-2H3

InChI Key

KFRVJRFFUAQQGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl (2R)-2-(2,3,4-trifluoroanilino)propionate (100 mg, 38% ee) was dissolved in toluene (2 ml) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU; 71.8 mg) was added thereto at room temperature. Then the liquid reaction mixture was stirred at 110° C. for 16 hours. After adding hydrochloric acid (1 mol/l; 1 ml) to the liquid reaction mixture, the aqueous layer was extracted with toluene. The organic layer was washed with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After evaporating the solvent, the obtained residue was subjected to silica gel column chromatography (ethyl acetate-normal hexane=1:4) to thereby give the title compound (86.8 mg) as colorless crystals. The optical purity of this product was 0% ee. The 1H-NMR and IR spectral data of this product was identical with those of the compound obtained in Example 5.
Name
Methyl (2R)-2-(2,3,4-trifluoroanilino)propionate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
71.8 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,3,4-Trifluoroaniline (2.94 g) and methyl pyruvate (2.04 g) were dissolved in methanol (30 ml). After adding 5% Pd—C (2.0 g) and anhydrous magnesium sulfate (2.65 g), the mixture was stirred at 50° C. in a hydrogen atmosphere for 16 hours. After filtering off Pd—C and magnesium sulfate, the obtained filtrate was concentrated under reduced pressure. The crystals thus precipitated were filtered while washing with hexane. Thus the title compound (4.44 g) was obtained as slightly yellowish crystals. Various spectral data of this product was identical with those obtained in Example 5.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,3,4-Trifluoroaniline (1.01 g) and methyl pyruvate (0.87 g) were dissolved in methanol (8 ml). After adding 5% Pd—C (0.11 g) and conc. hydrochloric acid (0.03 g), the mixture was stirred at 40° C. under a hydrogen gas pressure of 2.94 MPa (converted from 30 kgf/cm2) for 2 hours. After filtering off Pd—C, the obtained filtrate was concentrated under reduced pressure. Thus the title compound (1.31 g) was obtained as slightly yellowish crystals. Various spectral data of this product was identical with those obtained in Example 5.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Two

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